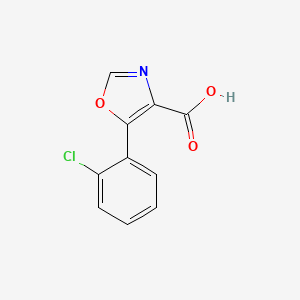

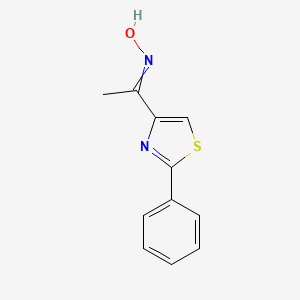

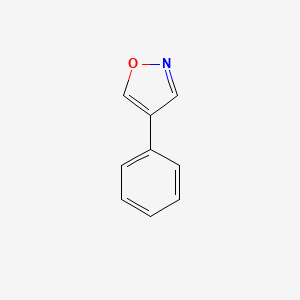

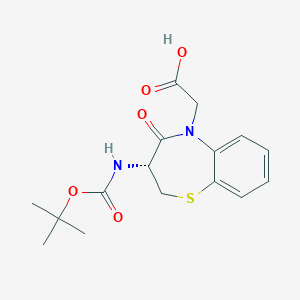

![molecular formula C9H15N3O2 B1349905 [4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid CAS No. 722491-37-4](/img/structure/B1349905.png)

[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid

Vue d'ensemble

Description

“[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid” is a complex organic compound. However, there is limited information available specifically about this compound. It seems to contain a piperazine ring, which is a common feature in many pharmaceuticals . The compound also contains a cyanoethyl group and an acetic acid moiety.

Chemical Reactions Analysis

The chemical reactivity of “[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid” would be expected to be influenced by the presence of the piperazine ring, the cyanoethyl group, and the acetic acid moiety. Piperazine rings can undergo a variety of reactions, including substitutions and ring-opening reactions . The cyanoethyl group and the acetic acid moiety could also participate in various chemical reactions .

Applications De Recherche Scientifique

Synthesis and Characterization

- A series of novel derivatives was synthesized starting from carbazole, which, upon reaction with ethyl chloroacetate, yielded compounds further evaluated for antibacterial, antifungal, and anticancer activities. Compounds showed significant activities, especially against Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014).

- Novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized and screened for in vitro antimicrobial studies, with some showing excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

- 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) was synthesized, showcasing the structural conformation and potential for further chemical modifications (Faizi, Ahmad, & Golenya, 2016).

Biological Evaluation

- Newly synthesized aryl(thio)carbamoyl derivatives of 1- and 1-(2-aminoethyl)-piperazines showed potential herbicidal activity and cytokinin-like effects, indicating their use in agriculture and plant growth regulation (Stoilkova, Yonova, & Ananieva, 2014).

- The synthesis of 1,2,4-triazol-3-one derivatives and their antimicrobial activity evaluation revealed that Mannich bases showed good activity against test microorganisms, highlighting the potential for developing new antimicrobial agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Antimicrobial and Anticancer Activities

- Ethacrynic acid derivatives bearing sulfonamides were synthesized, showing potent anti-cancer activities against various cancer cell lines. These findings suggest the potential for developing new therapeutic agents for cancer treatment (El Abbouchi, El Brahmi, Hiebel, Bignon, Guillaumet, Suzenet, & El Kazzouli, 2020).

- Novel fluoroquinolone derivatives were synthesized and evaluated for antibacterial and antifungal activities, with some compounds displaying promising antimicrobial activities. This research contributes to the search for new treatments for infectious diseases (Srinivasan, Beema Shafreen, Nithyanand, Manisankar, & Pandian, 2010).

Orientations Futures

The future directions for research on “[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid” could include further studies on its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential applications in pharmaceuticals or other areas could be explored .

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that [4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid may also interact with various biological targets.

Mode of Action

It’s known that cyanoacetohydrazides, which are structurally related, participate in reactions leading to the construction of heterocycles . This suggests that [4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid might interact with its targets and induce changes through similar mechanisms.

Biochemical Pathways

Related compounds, such as 2-cyano-5-oxopentanoic acid derivatives, have been identified as potential succinate dehydrogenase inhibitors . Succinate dehydrogenase is an enzyme that participates in both the tricarboxylic acid (TCA) cycle and the respiration chain . Therefore, it’s plausible that [4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid might affect similar pathways.

Result of Action

Related compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial effects . This suggests that [4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid might have similar effects.

Action Environment

It’s known that the success of suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of [4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid might also be influenced by similar environmental factors.

Propriétés

IUPAC Name |

2-[4-(2-cyanoethyl)piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c10-2-1-3-11-4-6-12(7-5-11)8-9(13)14/h1,3-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTISHXWZPZELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374093 | |

| Record name | [4-(2-Cyanoethyl)piperazin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid | |

CAS RN |

722491-37-4 | |

| Record name | [4-(2-Cyanoethyl)piperazin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 722491-37-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

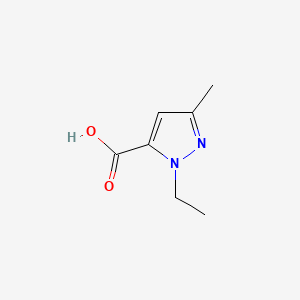

![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)